Veliparib dihydrochloride

説明

ベリパリブ二塩酸塩は、ポリ(ADP-リボース)ポリメラーゼ(PARP)酵素、特にPARP-1およびPARP-2の強力な阻害剤です。 これは、癌細胞におけるDNA修復メカニズムを阻害することにより、化学療法および放射線療法の有効性を高める可能性のある、癌治療における潜在的な使用について調査されている低分子です .

準備方法

合成経路と反応条件

ベリパリブ二塩酸塩の合成は、通常、いくつかの重要なステップを含みます。

イミド化: L-アラニンエチルエステルから出発して、化合物はイミド化されて重要な中間体を生成します。

環化還元: この中間体は次に、環化還元を受けます。

加水分解: 得られた生成物は、加水分解されて® -2-メチルピロリジン-2-カルボン酸を生成します。

工業的生産方法

ベリパリブ二塩酸塩の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化することを含みます。 これは、多くの場合、医薬品基準を満たすために、高度な精製技術と厳格な品質管理対策の使用を含みます .

化学反応の分析

反応の種類

ベリパリブ二塩酸塩は、主に次のような反応を起こします。

置換反応: 合成プロセスでは一般的です。

加水分解: その調製の一部として。

環化: ベンゾイミダゾール環構造を形成するため.

一般的な試薬と条件

カルボニルジイミダゾール(CDI): カップリング反応に使用されます。

酢酸: 環形成のための還流条件で使用されます。

水素化分解条件: 脱保護ステップ用.

主な製品

これらの反応の主な生成物はベリパリブ自体であり、® -2-メチルピロリジン-2-カルボン酸などの中間体は、最終合成に不可欠です .

科学的研究アプリケーション

ベリパリブ二塩酸塩は、さまざまな分野における用途について広く研究されています。

科学的研究の応用

Combination Therapy with Chemotherapy

Veliparib has been extensively studied in combination with various chemotherapeutic agents. Notable applications include:

- Bendamustine : A phase 1b trial demonstrated that veliparib could be safely combined with bendamustine in patients with relapsed/refractory lymphoma and multiple myeloma. The study reported promising overall response rates (ORR) and complete response rates (CRR) when combined with rituximab for B-cell lymphomas .

- Carboplatin and Paclitaxel : In triple-negative breast cancer (TNBC), veliparib was evaluated alongside carboplatin and paclitaxel. The maximum tolerated dose was determined to be 150 mg twice daily, showing an ORR of 63% among evaluable patients .

Treatment of Specific Cancers

Veliparib is currently being investigated for its efficacy in various solid tumors:

- Ovarian Cancer : Clinical trials have explored veliparib's role in combination with chemotherapy regimens for patients with advanced ovarian cancer, showing potential benefits in terms of progression-free survival .

- Lung Cancer : In small-cell lung cancer, a combination of temozolomide and veliparib yielded a significantly higher ORR compared to temozolomide alone (39% vs. 14%) .

Pharmacokinetics and Safety Profile

The pharmacokinetics of veliparib have been characterized through various studies, indicating that it is well-tolerated at therapeutic doses. Common adverse effects include gastrointestinal symptoms, fatigue, and myelosuppression . The pharmacokinetic parameters indicate that veliparib maintains effective plasma concentrations when administered orally, supporting its use in outpatient settings.

Data Summary

| Study | Combination | Cancer Type | ORR (%) | Safety Profile |

|---|---|---|---|---|

| Phase 1b Trial | Veliparib + Bendamustine + Rituximab | B-cell Lymphoma | 82-94 | Tolerable; mild AEs |

| Phase 1 Study | Veliparib + Carboplatin + Paclitaxel | Triple-Negative Breast Cancer | 63 | Neutropenia, anemia |

| Ongoing Trials | Veliparib + Temozolomide | Small-Cell Lung Cancer | 39 | Gastrointestinal symptoms |

Case Study 1: Combination with Bendamustine

A cohort of 34 patients treated with veliparib and bendamustine showed an ORR of up to 94% when combined with rituximab. This suggests that the addition of veliparib significantly enhances treatment efficacy in B-cell lymphomas .

Case Study 2: Triple-Negative Breast Cancer

In a study involving patients with TNBC, the combination therapy resulted in an ORR of 63%. The findings underscore the potential of veliparib to improve outcomes in this challenging subtype of breast cancer .

作用機序

ベリパリブ二塩酸塩は、DNAの単一鎖切断(SSB)の修復に重要な役割を果たすPARP酵素を阻害することにより、その効果を発揮します。PARP活性を阻害することにより、ベリパリブはSSBの修復を防ぎ、DNA複製中に二重鎖切断(DSB)の蓄積につながります。 これは、DNA修復に大きく依存する癌細胞で特に、DNA損傷の増加と細胞死をもたらします .

類似の化合物との比較

類似の化合物

- オラパリブ

- ルカパリブ

- ニラパリブ

- タラゾパリブ

比較

ベリパリブ二塩酸塩は、PARP-1とPARP-2の両方を高い親和性で特異的に阻害するという点で独特です。オラパリブやルカパリブなどの他のPARP阻害剤と比較して、ベリパリブは、異なる癌の種類で独特の薬物動態特性とさまざまな程度の有効性を示してきました。 化学療法と放射線療法の効果を高める能力は、それを組み合わせ療法に適した候補にします .

類似化合物との比較

Similar Compounds

Comparison

Veliparib dihydrochloride is unique in its specific inhibition of both PARP-1 and PARP-2 with high affinity. Compared to other PARP inhibitors like Olaparib and Rucaparib, Veliparib has shown distinct pharmacokinetic properties and varying degrees of efficacy in different cancer types. Its ability to enhance the effects of chemotherapy and radiation therapy makes it a valuable candidate for combination therapies .

生物活性

Veliparib dihydrochloride, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in cancer therapy due to its role in enhancing the efficacy of DNA-damaging agents and its potential to sensitize tumors to chemotherapy and radiation.

Veliparib's primary mechanism involves the inhibition of PARP enzymes, which are critical for DNA repair processes. The inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells that are already deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations). This action makes veliparib particularly effective as a chemosensitizer and radiosensitizer in various cancer models.

- Ki Values : Veliparib exhibits high affinity for PARP-1 and PARP-2 with inhibition constants (Ki) of 5.2 nM and 2.9 nM, respectively .

- Cell Cycle Effects : In studies involving colon cancer cell lines (HCT-116 and HT-29), veliparib treatment resulted in G2/M cell cycle arrest and increased levels of DNA damage when combined with chemotherapeutic agents like SN38 or oxaliplatin .

Preclinical Studies

Numerous preclinical studies have demonstrated the effectiveness of veliparib in various cancer types:

Clinical Trials

Veliparib has been evaluated in several clinical trials, showcasing its safety and efficacy in combination with other treatments:

- Phase I–II Trial with Topotecan :

- Combination with Irinotecan :

- Extension Study for Solid Tumors :

Case Studies

Several case studies have highlighted the clinical relevance of veliparib:

- A case involving a patient with BRCA-mutated ovarian cancer showed significant tumor reduction when treated with veliparib combined with standard chemotherapy, supporting its role as a potent therapeutic agent in genetically predisposed populations.

特性

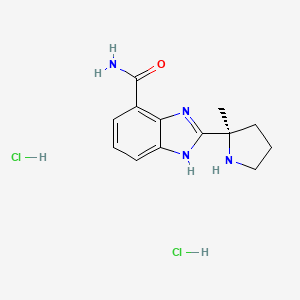

IUPAC Name |

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSVDCHFMEYBX-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670432 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912445-05-7 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。